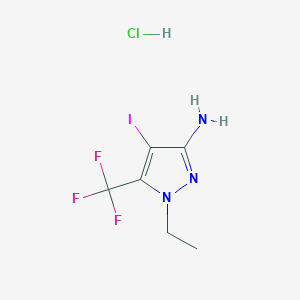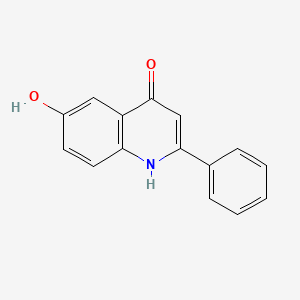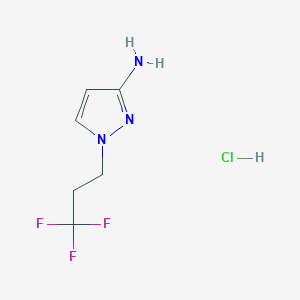![molecular formula C10H17N3O B12226189 4-[2-(5-Methyl-1H-pyrazol-1-yl)ethyl]morpholine](/img/structure/B12226189.png)
4-[2-(5-Methyl-1H-pyrazol-1-yl)ethyl]morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-(5-Methyl-1H-pyrazol-1-yl)ethyl]morpholine is a heterocyclic compound that features both a pyrazole and a morpholine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of the pyrazole ring, known for its biological activity, combined with the morpholine ring, often used in pharmaceuticals, makes this compound particularly intriguing for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(5-Methyl-1H-pyrazol-1-yl)ethyl]morpholine typically involves the reaction of 5-methyl-1H-pyrazole with an appropriate ethylating agent to introduce the ethyl group. This intermediate is then reacted with morpholine under suitable conditions to form the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors could also be explored to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[2-(5-Methyl-1H-pyrazol-1-yl)ethyl]morpholine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a pyrazole derivative with additional oxygen functionalities, while reduction could lead to a more saturated morpholine derivative.
Scientific Research Applications
4-[2-(5-Methyl-1H-pyrazol-1-yl)ethyl]morpholine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of 4-[2-(5-Methyl-1H-pyrazol-1-yl)ethyl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to active sites on enzymes, inhibiting their activity, while the morpholine ring can enhance the compound’s solubility and bioavailability . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-[2-(1H-Pyrazol-1-yl)ethyl]piperidine
- 4-[4-Morpholinyl(phenyl)methyl]morpholine
Uniqueness
4-[2-(5-Methyl-1H-pyrazol-1-yl)ethyl]morpholine is unique due to the specific substitution pattern on the pyrazole ring, which can influence its biological activity and chemical reactivity. The combination of the pyrazole and morpholine rings also provides a versatile scaffold for further modifications and applications in various fields .
Properties
Molecular Formula |
C10H17N3O |
|---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
4-[2-(5-methylpyrazol-1-yl)ethyl]morpholine |
InChI |
InChI=1S/C10H17N3O/c1-10-2-3-11-13(10)5-4-12-6-8-14-9-7-12/h2-3H,4-9H2,1H3 |
InChI Key |
DBOGPSSPSQGWJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=NN1CCN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-methyl-6-({1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-yl}methoxy)pyridine](/img/structure/B12226114.png)
![1-(1,3-dimethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}methanamine](/img/structure/B12226122.png)

![9-[(oxolan-2-yl)methyl]-6-(piperazin-1-yl)-9H-purine](/img/structure/B12226134.png)
![5-Tert-butyl-7-[(4-chlorobenzyl)sulfanyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12226141.png)
![2-[3a-(Hydroxymethyl)-octahydrocyclopenta[c]pyrrol-2-yl]pyridine-4-carbonitrile](/img/structure/B12226146.png)
![2-[5-(2-Methyl-1,3-thiazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12226150.png)
![5-[(2-Hydroxyphenyl)methylamino]-2-methylpyrazole-3-carboxamide;hydrochloride](/img/structure/B12226157.png)


![1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidine-2-carboxamide](/img/structure/B12226184.png)
![4-Methyl-2-{4-[4-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B12226191.png)
![4-[4-(1,3-dimethyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B12226201.png)
